4-[6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Description
4-[6-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a 6-methyl group, a piperazine linker, and a pyrazolo[1,5-a]pyrazine moiety. The morpholine ring at the 4-position of the pyrimidine enhances solubility and modulates pharmacokinetic properties. This compound is synthesized via multi-step reactions involving coupling of pyrazolo[1,5-a]pyrazine derivatives with piperazine intermediates under controlled conditions (e.g., anhydrous THF or DMF, catalytic agents) .
Properties
IUPAC Name |
4-[6-methyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-15-14-17(24-10-12-28-13-11-24)23-19(22-15)26-8-6-25(7-9-26)18-16-2-3-21-27(16)5-4-20-18/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLVVQPOVZTFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells. The compound’s interaction with CDK2 is so potent that it has shown significant inhibitory activity with IC50 values in the nanomolar range.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, leading to cell cycle arrest and ultimately apoptosis.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. This indicates that the compound is highly effective at inducing cell death in these cell lines.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds has been found to improve both the absorption and emission behaviors This suggests that the compound’s action could be influenced by the chemical environment in which it is situated
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholine-pyrimidine core is shared with compounds like 23 (), but differs in substituents (e.g., indole vs. pyrazolo[1,5-a]pyrazine).
- DMH3 () replaces pyrazolo[1,5-a]pyrazine with a quinoline moiety, altering electronic properties and target selectivity .
- Patent compounds () prioritize pyrazolo[1,5-a]pyrazine linked to pyrido-pyrimidinones, emphasizing bicyclic systems for enhanced binding affinity .
Substituent Variations and Pharmacological Implications
- Piperazine Linkers: The target compound’s piperazine group facilitates flexibility and receptor engagement, akin to compound 23 (), which uses a methylsulfonylpiperazine for polar interactions . In contrast, DMH3 employs a phenoxypropylamine chain, favoring hydrophobic binding .
- Morpholine vs.
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine : The pyrazine nitrogen in the target compound may enhance hydrogen bonding vs. the pyrimidine in DMH3, influencing kinase selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
